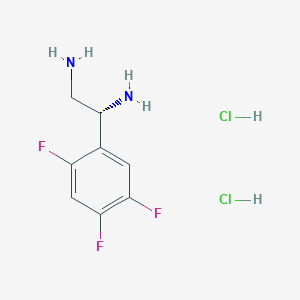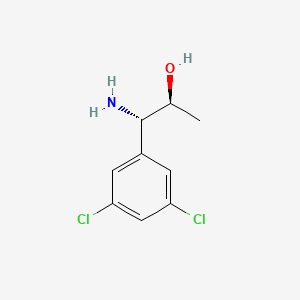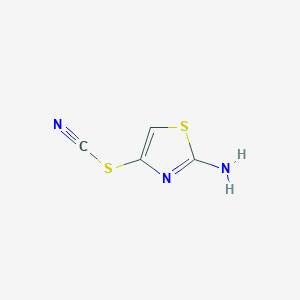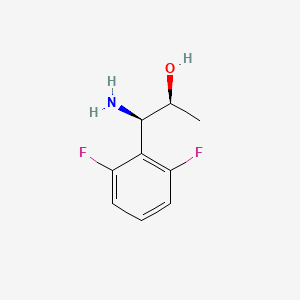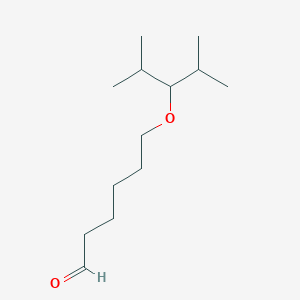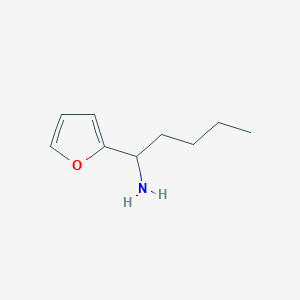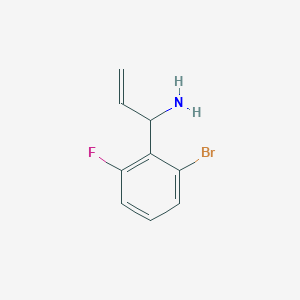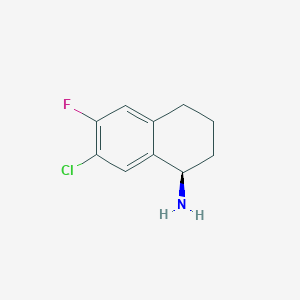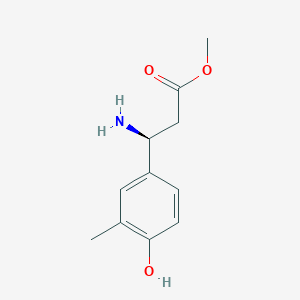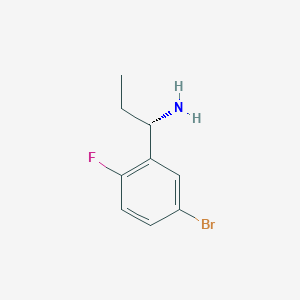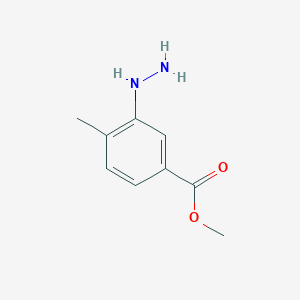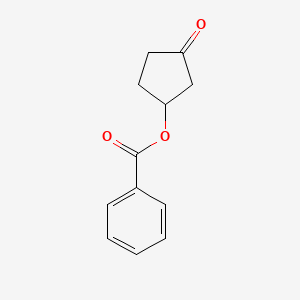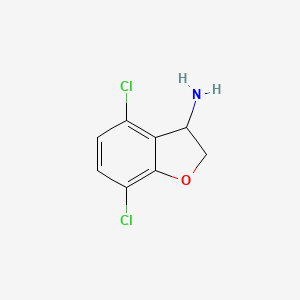
(R)-4,7-Dichloro-2,3-dihydrobenzofuran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound with the molecular formula C8H7Cl2NO. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dichloro-2,3-dihydro-1-benzofuran-3-amine typically involves the chlorination of 2,3-dihydro-1-benzofuran followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various functionalized benzofuran derivatives .
Applications De Recherche Scientifique
4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine has been utilized in several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes involved in drug metabolism.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,7-dichloro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of cytochrome P450 enzymes, preventing the metabolism of certain drugs and compounds. This interaction can modulate the activity of these enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dichloro-2,3-dihydro-1-benzofuran-4-amine: Another dichlorinated benzofuran derivative with similar biological activities.
4,6-Dichloro-2,3-dihydro-1-benzofuran-3-amine:
Uniqueness
4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cytochrome P450 enzymes sets it apart from other benzofuran derivatives, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H7Cl2NO |
|---|---|
Poids moléculaire |
204.05 g/mol |
Nom IUPAC |
4,7-dichloro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7Cl2NO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2 |
Clé InChI |
ZUKFBYMLGJQSCE-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(C=CC(=C2O1)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


